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molecular formula C18H20O3 B8801434 Benzenepropanoic acid, 2-methyl-4-(phenylmethoxy)-, methyl ester

Benzenepropanoic acid, 2-methyl-4-(phenylmethoxy)-, methyl ester

Cat. No. B8801434
M. Wt: 284.3 g/mol
InChI Key: OJIYKYYEVHELNA-UHFFFAOYSA-N
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Patent
US07504433B2

Procedure details

A mixture of 3-(4-Benzyloxy-2-methyl-phenyl)-propionic acid methyl ester (13.7 g, 48.5 mmol) and Pd/C (5%, 13.7 g) in MeOH (423 mL) is stirred under 60 psi of hydrogen for 24 hrs. Catalyst is filtered off, filtrate is concentrated giving the title compound (8.8 g, 93.5%).
Quantity
13.7 g
Type
reactant
Reaction Step One
Name
Quantity
423 mL
Type
solvent
Reaction Step One
Name
Quantity
13.7 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93.5%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:21])[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([O:12]CC2C=CC=CC=2)=[CH:8][C:7]=1[CH3:20].[H][H]>CO.[Pd]>[CH3:1][O:2][C:3](=[O:21])[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][C:7]=1[CH3:20]

Inputs

Step One
Name
Quantity
13.7 g
Type
reactant
Smiles
COC(CCC1=C(C=C(C=C1)OCC1=CC=CC=C1)C)=O
Name
Quantity
423 mL
Type
solvent
Smiles
CO
Name
Quantity
13.7 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
filtrate is concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(CCC1=C(C=C(C=C1)O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: PERCENTYIELD 93.5%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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